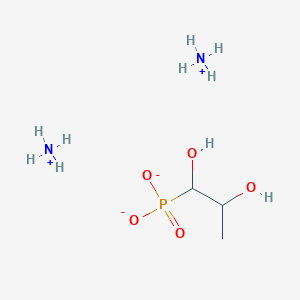
Diazanium;1-phosphonatopropane-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diazanium;1-phosphonatopropane-1,2-diol is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a diazanium group and a phosphonatopropane-1,2-diol moiety, making it a versatile molecule for various applications in chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of diazanium;1-phosphonatopropane-1,2-diol typically involves the dihydroxylation of alkenes. This can be achieved through several classical methods, including the Woodward–Prevost reaction and epoxidation followed by ring-opening . Transition-metal-free approaches, such as peroxide or radical-mediated protocols, have emerged as alternative synthetic routes .
Industrial Production Methods: Industrial production of 1,2-diols, including this compound, often involves the hydration of fossil fuel-based propylene via chemical methods . This process is efficient but has environmental concerns due to high pollution emissions. Advances in metabolic engineering and microbial biosynthesis are being explored to overcome these challenges .
化学反応の分析
Types of Reactions: Diazanium;1-phosphonatopropane-1,2-diol undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the oxidative cleavage of 1,2-diols using sodium periodate (NaIO4) forms aldehydes and ketones . The compound can also participate in substitution reactions, where the diazonium group is replaced by other functional groups .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include osmium tetroxide for dihydroxylation, sodium periodate for oxidative cleavage, and various acids and bases for substitution reactions . Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product formation.
Major Products Formed: The major products formed from the reactions of this compound include aldehydes, ketones, and substituted derivatives, depending on the specific reaction and conditions used .
科学的研究の応用
Diazanium;1-phosphonatopropane-1,2-diol has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing various compounds, including pharmaceuticals and polymers . Industrially, it is used in the production of antifreeze agents, liquid detergents, and biofuels .
作用機序
The mechanism of action of diazanium;1-phosphonatopropane-1,2-diol involves its ability to undergo various chemical transformations, such as oxidation and substitution. These reactions are facilitated by the presence of the diazanium and phosphonatopropane-1,2-diol groups, which interact with molecular targets and pathways in biological systems . The compound’s reactivity and versatility make it a valuable tool in synthetic chemistry and biomedical research.
類似化合物との比較
Similar Compounds: Similar compounds to diazanium;1-phosphonatopropane-1,2-diol include other diazonium salts and 1,2-diols, such as benzenediazonium chloride and 1,2-propanediol . These compounds share similar chemical properties and reactivity patterns.
Uniqueness: What sets this compound apart is its unique combination of diazanium and phosphonatopropane-1,2-diol groups, which confer distinct reactivity and versatility. This makes it particularly useful in applications requiring specific chemical transformations and properties .
特性
分子式 |
C3H15N2O5P |
|---|---|
分子量 |
190.14 g/mol |
IUPAC名 |
diazanium;1-phosphonatopropane-1,2-diol |
InChI |
InChI=1S/C3H9O5P.2H3N/c1-2(4)3(5)9(6,7)8;;/h2-5H,1H3,(H2,6,7,8);2*1H3 |
InChIキー |
UXJPBZJVPXWZSO-UHFFFAOYSA-N |
正規SMILES |
CC(C(O)P(=O)([O-])[O-])O.[NH4+].[NH4+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4,12-Diacetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl) benzoate](/img/structure/B12327156.png)
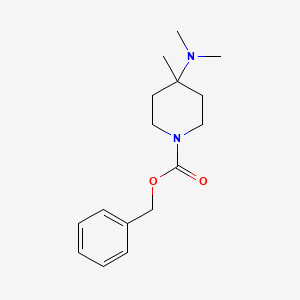
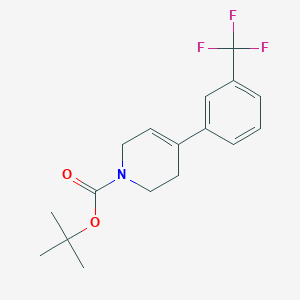
![8-bromo-2,4,10-triazatricyclo[7.3.0.03,7]dodeca-1(12),2,5,7,10-pentaene](/img/structure/B12327187.png)

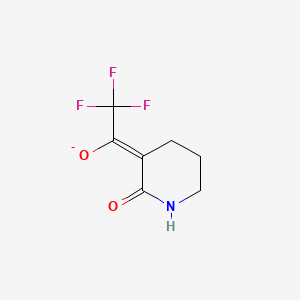
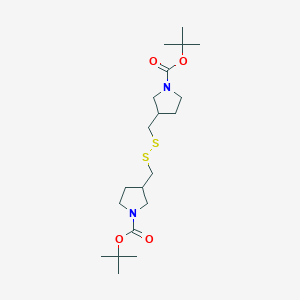
![2-Pyridinemethanol, alpha-[2-(1-pyrrolidinyl)ethyl]-alpha-p-tolyl-, oxalate (6CI)](/img/structure/B12327209.png)
![[2-(4-Fluoro-phenyl)-ethyl]-(2-methoxy-thiazol-5-ylmethyl)-amine](/img/structure/B12327210.png)
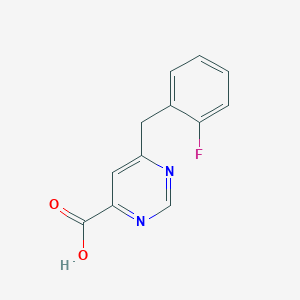
![4-[(Cyclopropylmethyl)amino]-4-oxobut-2-enoic acid](/img/structure/B12327227.png)
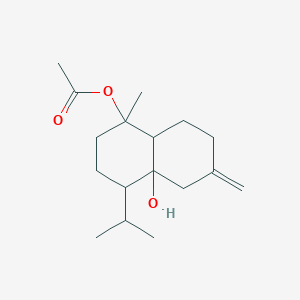
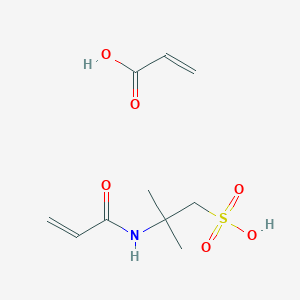
![5,7-dihydroxy-3-(4-hydroxyphenyl)-8-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-4a,5,6,7,8,8a-hexahydrochromen-4-one](/img/structure/B12327253.png)
